5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide
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Overview
Description
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The indole core is then subjected to various substitution reactions to introduce the methyl and phenyl groups at the appropriate positions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound may be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of immune responses .
Comparison with Similar Compounds
5-(3-Methyl-1-phenyl-1H-indol-2-yl)-3-phenyl-2-propenamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features and the potential for diverse biological activities, making it a valuable compound for further research and development .
Properties
CAS No. |
138349-54-9 |
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Molecular Formula |
C24H20N2O |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(E)-N-(3-methyl-1-phenylindol-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H20N2O/c1-18-21-14-8-9-15-22(21)26(20-12-6-3-7-13-20)24(18)25-23(27)17-16-19-10-4-2-5-11-19/h2-17H,1H3,(H,25,27)/b17-16+ |
InChI Key |
INUSSNDCTRJFNE-WUKNDPDISA-N |
Isomeric SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)NC(=O)C=CC4=CC=CC=C4 |
Origin of Product |
United States |
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